molecular formula C18H16O4 B532296 4-[3-(o-Tolylmethyl)phenyl]-2,4-dioxo-butanoic acid

4-[3-(o-Tolylmethyl)phenyl]-2,4-dioxo-butanoic acid

Cat. No. B532296
M. Wt: 296.3 g/mol
InChI Key: NGQDCOQJSRMQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-841411 is a novel HIV-1 integrase strand transfer inhibitor (INSTI), stabilizing an integrase-single blunt-ended DNA complex.

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates potential in optical gating for nanofluidic devices, specifically synthetic ion channels. The inner surface of these channels can be modified with photolabile hydrophobic molecules that become hydrophilic upon irradiation, leading to UV-light-triggered permselective transport of ionic species in aqueous solutions. This application is significant for light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Metal Ion Binding in HIV-1 Integrase

The 4-aryl-2,4-dioxobutanoic acid moiety interacts with metal ions within the HIV-1 integrase active site. Various derivatives of 4-phenyl-2,4-dioxobutanoic acid show different effects on metal ion complexation, significantly influenced by substituent positioning on the phenyl ring. This finding is pivotal for understanding drug interactions and designing HIV treatments (Verbić et al., 2008).

Synthesis of Key Intermediates for Thymidylate Synthase Inhibitors

The synthesis of 4-(3-amino-2-carboxy phenyl) butanoic acid, a crucial intermediate for new thymidylate synthases inhibitors, highlights the compound's importance in pharmaceutical manufacturing. This synthesis method, suitable for industrial scale production, emphasizes the compound's relevance in drug development (Yuan, 2013).

Renewable Building Block for Benzoxazine Monomers

Phloretic acid (3-(4-hydroxyphenyl)propanoic acid) is used as a renewable building block for benzoxazine monomers, replacing traditional phenol. This application is crucial for developing sustainable materials with broad applicability, ranging from enhancing the reactivity of –OH bearing molecules to forming almost 100% bio-based benzoxazine end-capped molecules with promising thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

4-[3-[(2-methylphenyl)methyl]phenyl]-2,4-dioxobutanoic acid

InChI

InChI=1S/C18H16O4/c1-12-5-2-3-7-14(12)9-13-6-4-8-15(10-13)16(19)11-17(20)18(21)22/h2-8,10H,9,11H2,1H3,(H,21,22)

InChI Key

NGQDCOQJSRMQDI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=CC(=CC=C2)C(=O)CC(=O)C(=O)O

Canonical SMILES

CC1=CC=CC=C1CC2=CC(=CC=C2)C(=O)CC(=O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L-841411;  L 841411;  L841411

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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